molecular formula C22H32O2 B7838674 cis-Docosa-4,7,10,13,16,19-hexaenoic acid

cis-Docosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B7838674
M. Wt: 328.5 g/mol
InChI Key: MBMBGCFOFBJSGT-SDFXJYFBSA-N
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Description

cervonic acid , is a type of omega-3 fatty acid with six cis-double bonds at positions 4, 7, 10, 13, 16, and 19. It is a polyunsaturated fatty acid (PUFA) and is a major component of fish oil and certain marine organisms.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler fatty acids

  • Biotechnological Methods: Microbial fermentation using genetically modified organisms can produce this fatty acid. The organisms are engineered to produce the desired fatty acid through metabolic pathways.

Industrial Production Methods:

  • Fish Oil Extraction: The primary industrial method involves extracting the fatty acid from fish oil. The oil is obtained from fish such as mackerel, salmon, and sardines, which are rich in omega-3 fatty acids.

  • Algal Oil Production: Algae are another source of omega-3 fatty acids, including cis-Docosa-4,7,10,13,16,19-hexaenoic acid. Algal oil can be produced through the cultivation of specific algae strains and subsequent extraction of the fatty acid.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidized products.

  • Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of saturated fatty acids.

  • Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and ozone (O3). The reactions are typically carried out under controlled conditions to prevent over-oxidation.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used. The reactions are performed under an inert atmosphere to avoid unwanted side reactions.

  • Substitution: Reagents like acyl chlorides and alcohols are used for esterification reactions. The reactions are usually carried out in the presence of a catalyst such as sulfuric acid (H2SO4).

Major Products Formed:

  • Hydroperoxides: Formed during oxidation reactions.

  • Saturated Fatty Acids: Resulting from reduction reactions.

  • Esters: Formed through substitution reactions.

Chemistry:

  • Lipid Research: this compound is used in lipid research to study the properties and behavior of polyunsaturated fatty acids.

  • Synthetic Biology: It serves as a substrate in synthetic biology for the production of biofuels and other valuable chemicals.

Biology:

  • Cell Membrane Studies: The compound is used to investigate the role of omega-3 fatty acids in cell membrane structure and function.

  • Gene Expression: It is involved in studies related to gene expression and regulation in various organisms.

Medicine:

  • Cardiovascular Health: this compound is known for its beneficial effects on cardiovascular health, including reducing triglyceride levels and improving heart function.

  • Neurological Disorders: Research suggests that it may have potential benefits in treating neurological disorders such as Alzheimer's disease and depression.

Industry:

  • Nutraceuticals: The compound is used in the production of dietary supplements and functional foods aimed at promoting health and well-being.

  • Cosmetics: It is incorporated into skincare products due to its anti-inflammatory and moisturizing properties.

Molecular Targets and Pathways:

  • Inflammation: this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

  • Cell Signaling: It modulates cell signaling pathways involved in cell growth, differentiation, and apoptosis.

  • Lipid Metabolism: The compound influences lipid metabolism by affecting the activity of enzymes involved in fatty acid synthesis and breakdown.

Mechanism of Action

  • Anti-inflammatory: The compound inhibits the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory prostaglandins.

  • Antioxidant: It acts as an antioxidant, protecting cells from oxidative stress and damage.

  • Membrane Fluidity: It enhances membrane fluidity, which is crucial for proper cell function and communication.

Comparison with Similar Compounds

  • Docosahexaenoic Acid (DHA): Another omega-3 fatty acid with similar structure and properties.

  • Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid, but with fewer double bonds.

  • Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds.

Uniqueness:

  • Number of Double Bonds: cis-Docosa-4,7,10,13,16,19-hexaenoic acid has six cis-double bonds, which is more than DHA and EPA.

  • Position of Double Bonds: The specific positions of the double bonds in this compound contribute to its unique biological activity and effects.

Properties

IUPAC Name

(4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-SDFXJYFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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